

Application Notes and Protocols for BMS-986458

In Vitro Assays

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Compound of Interest

Compound Name: BMS-986458

Cat. No.: B15604889

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Introduction

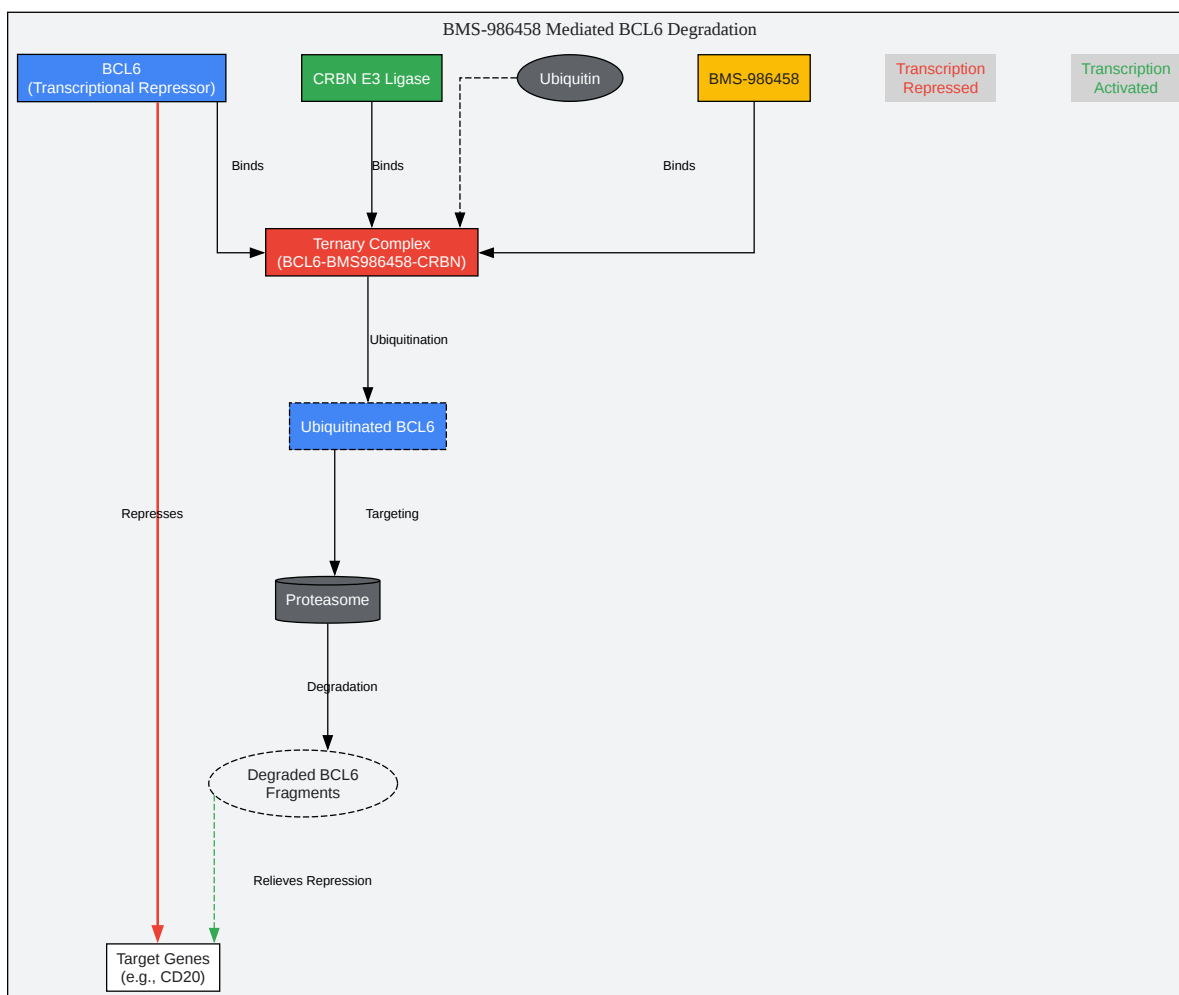
BMS-986458 is a potent and selective, orally bioavailable ligand-directed degrader (LDD) targeting the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4][5][6] As a heterobifunctional molecule, **BMS-986458** works by inducing the proximity of BCL6 to the cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[1][2] This mechanism effectively abrogates the transcriptional repressor function of BCL6, which is a key driver in several types of B-cell non-Hodgkin's lymphoma (NHL), including diffuse large B-cell lymphoma (DLBCL).[2][3] Preclinical studies have demonstrated that degradation of BCL6 by **BMS-986458** leads to anti-proliferative effects, apoptosis, and the upregulation of downstream targets like CD20, a key therapeutic target in B-cell malignancies.[1][2]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of **BMS-986458**, including the quantification of BCL6 degradation, assessment of cell viability, and analysis of CD20 surface expression.

Mechanism of Action: BCL6 Degradation

BMS-986458 functions as a molecular glue, simultaneously binding to both the BCL6 protein and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to BCL6, marking it for degradation by the

proteasome. The degradation of BCL6 relieves its repressive effect on target genes, leading to cell cycle arrest, apoptosis, and modulation of other pathways.



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Caption: Signaling pathway of **BMS-986458**-induced BCL6 degradation.

Quantitative Data Summary

The following table summarizes the in vitro activity of **BMS-986458** in various DLBCL cell lines.

[1]

| Cell Line | Assay Type | Parameter | Value (nM) |
|------------|--------------------------|-----------|------------|
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | Anti-proliferation | IC50 | 1.2 |
| OCI-LY-1 | BCL6 Degradation (HiBiT) | EC50 | 0.2 |
| SU-DHL-4 | BCL6 Degradation (HiBiT) | EC50 | 2 |

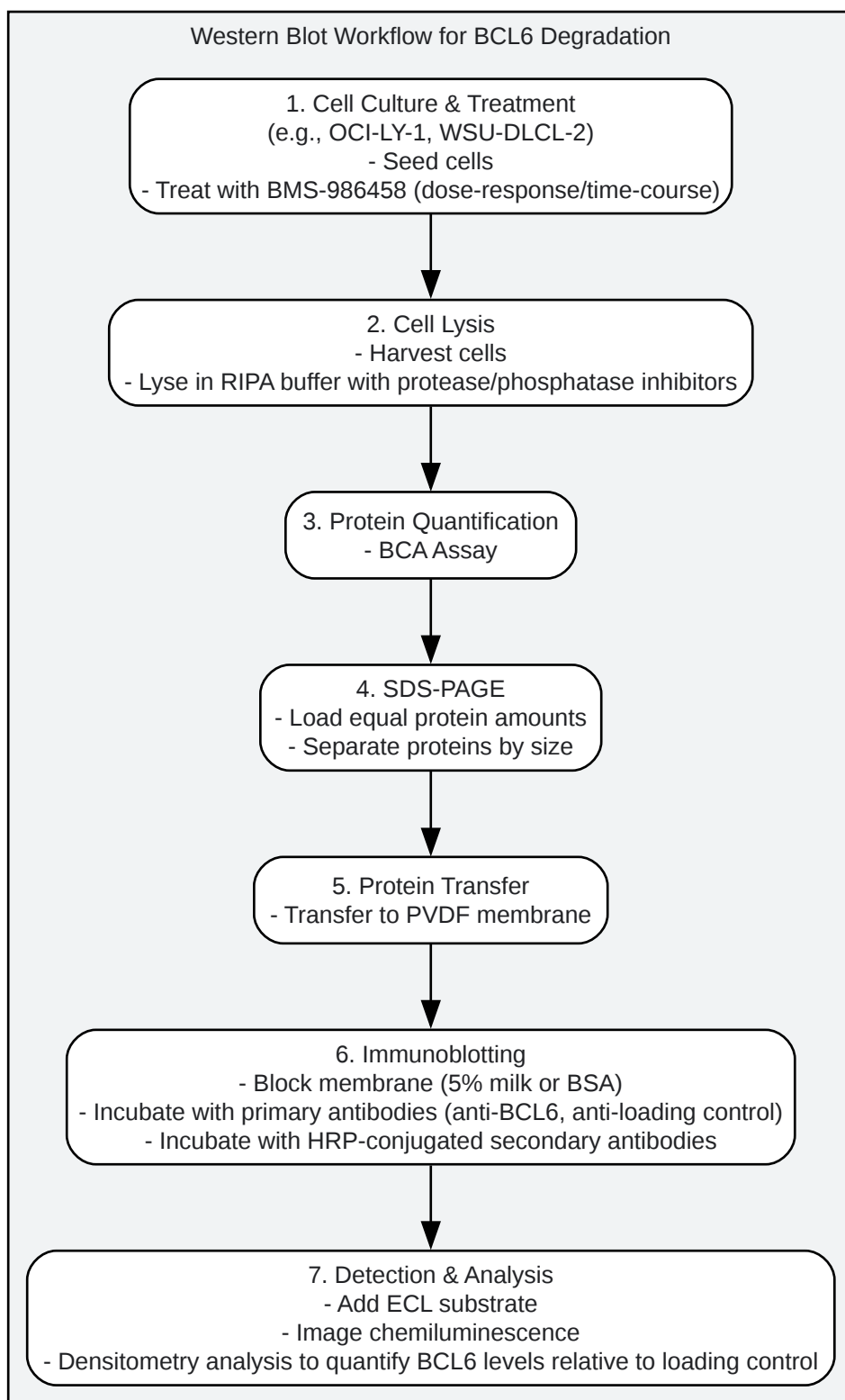
- DC50 (Degradation Concentration 50): The concentration of the compound that results in 50% degradation of the target protein.
- IC50 (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.
- EC50 (Effective Concentration 50): The concentration of the compound that gives a half-maximal response in a specific assay.

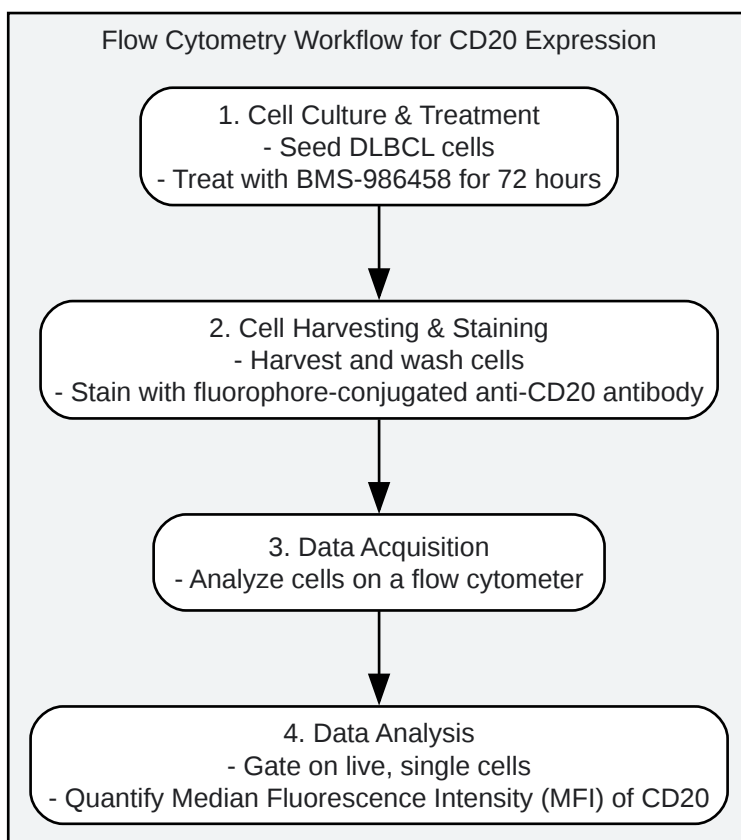
Experimental Protocols

BCL6 Protein Degradation Assay by Western Blot

This protocol describes the quantification of BCL6 protein levels in DLBCL cells following treatment with **BMS-986458**.

Workflow:





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References

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